molecular formula C22H14Cl2N2OS2 B12193786 Benzamide, N-[2,2-bis[(4-chlorophenyl)thio]-1-cyanoethenyl]- CAS No. 64326-60-9

Benzamide, N-[2,2-bis[(4-chlorophenyl)thio]-1-cyanoethenyl]-

Cat. No.: B12193786
CAS No.: 64326-60-9
M. Wt: 457.4 g/mol
InChI Key: KQFNUXMSDFMQFG-UHFFFAOYSA-N
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Description

Benzamide, N-[2,2-bis[(4-chlorophenyl)thio]-1-cyanoethenyl]- is a complex organic compound characterized by the presence of benzamide and chlorophenyl groups. This compound is notable for its unique chemical structure, which includes a cyanoethenyl group and two chlorophenylthio groups. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2,2-bis[(4-chlorophenyl)thio]-1-cyanoethenyl]- typically involves the reaction of benzamide with chlorophenylthio compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[2,2-bis[(4-chlorophenyl)thio]-1-cyanoethenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides. These products have various applications in chemical research and industry.

Scientific Research Applications

Benzamide, N-[2,2-bis[(4-chlorophenyl)thio]-1-cyanoethenyl]- is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzamide, N-[2,2-bis[(4-chlorophenyl)thio]-1-cyanoethenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and chlorophenylthio compounds. Examples include:

  • Benzamide
  • 4-Chlorothiobenzamide
  • 2-Bromo-N-(4-chlorophenyl)-N-hydroxybenzamide

Uniqueness

What sets Benzamide, N-[2,2-bis[(4-chlorophenyl)thio]-1-cyanoethenyl]- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

64326-60-9

Molecular Formula

C22H14Cl2N2OS2

Molecular Weight

457.4 g/mol

IUPAC Name

N-[2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoethenyl]benzamide

InChI

InChI=1S/C22H14Cl2N2OS2/c23-16-6-10-18(11-7-16)28-22(29-19-12-8-17(24)9-13-19)20(14-25)26-21(27)15-4-2-1-3-5-15/h1-13H,(H,26,27)

InChI Key

KQFNUXMSDFMQFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=C(SC2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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